molecular formula C12H19N3O3S B2361520 (E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-55-6

(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2361520
CAS No.: 2411337-55-6
M. Wt: 285.36
InChI Key: PKDONRPRDGCDMR-AATRIKPKSA-N
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Description

(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a thiazole ring substituted with dimethoxy groups and a dimethylamino butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide typically involves multi-step organic reactions. One common approach begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxy groups. The final step involves the coupling of the thiazole derivative with the dimethylamino butenamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[(3,5-dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-15(2)7-5-6-10(16)13-8-9-11(17-3)14-19-12(9)18-4/h5-6H,7-8H2,1-4H3,(H,13,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDONRPRDGCDMR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(SN=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(SN=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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